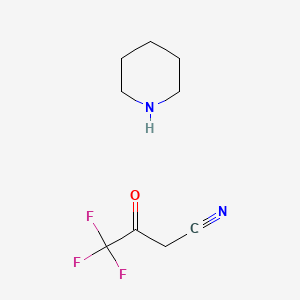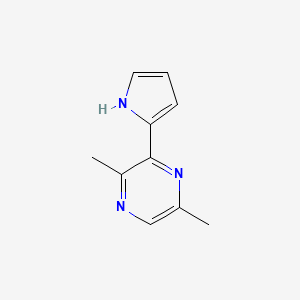![molecular formula C43H58O6 B582838 (1R,5S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-1,7-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6,6-dimethyl-5-(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione CAS No. 147687-35-2](/img/structure/B582838.png)
(1R,5S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-1,7-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6,6-dimethyl-5-(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-1,7-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6,6-dimethyl-5-(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione is a natural product found in Garcinia oblongifolia and Symphonia globulifera with data available.
Scientific Research Applications
Polymorphism and Crystal Structure
The compound exhibits polymorphism, as demonstrated in a study that crystallized it in different orthorhombic space groups. This polymorphism, characterized by a melting point of 365-366 K and a specific rotation [α]20 value of +51.94°, highlights its structural versatility and potential for various applications in scientific research (Nagalingam et al., 2013).
Keto-Enol Tautomerism and Stereochemistry
A study on the keto-enol tautomerism and stereochemistry of this compound, isolated from Garcinia brasiliensis seeds, reveals its unique chemical behavior. The hydroxyl H atom from the enolizable 2,4,10-trione moiety is linked to specific oxygen atoms, indicating a distinct resonance path. This research provides valuable insights into its chemical properties and potential applications in scientific studies (Martins et al., 2007).
Synthesis and Applications in Organic Chemistry
Research on related compounds, such as enantiospecific synthesis, demonstrates the potential applications of this compound in organic chemistry and medicinal research. The study indicates the compound's relevance as a synthon for various syntheses, highlighting its importance in the field of organic synthesis (Masoni et al., 1989).
Chiral Ligands and Metal Complexes
A study on novel chiral ligands related to this compound shows its potential in forming transition metal complexes, an important aspect in catalysis and organic synthesis. These findings suggest the compound's versatility and potential for catalytic applications (Karasik et al., 2003).
Photochemical Properties
Investigations into the photochemistry of related derivatives indicate the compound's potential for photochemical transformations. This property can be exploited in developing novel photo-responsive materials or in studying photochemical reactions (Averina et al., 2001).
Absolute Configuration and Medicinal Potential
The compound's absolute configuration, determined in a study, is crucial for understanding its medicinal properties. Its distinct stereochemistry could be important in drug design and pharmacological research (Christian et al., 2012).
Synthesis of Novel Derivatives
Research on synthesizing novel derivatives of bicyclo[3.3.1]nonane compounds, closely related to the compound , opens up possibilities for creating new materials with unique properties (Klaić et al., 2002).
Implications in Organic Synthesis
Studies on related compounds show their utility as building blocks in organic synthesis. These findings imply that the compound could be used similarly in synthetic routes, offering new pathways in chemical synthesis (Marco-Contelles et al., 2002).
properties
CAS RN |
147687-35-2 |
|---|---|
Product Name |
(1R,5S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-1,7-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6,6-dimethyl-5-(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |
Molecular Formula |
C43H58O6 |
Molecular Weight |
670.931 |
IUPAC Name |
(1R,5S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-1,7-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6,6-dimethyl-5-(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |
InChI |
InChI=1S/C43H58O6/c1-27(2)13-11-15-30(7)17-19-33-26-42(23-22-31(8)16-12-14-28(3)4)38(47)36(37(46)32-18-20-34(44)35(45)25-32)39(48)43(40(42)49,41(33,9)10)24-21-29(5)6/h13-14,17-18,20-22,25,33,44-46H,11-12,15-16,19,23-24,26H2,1-10H3/b30-17+,31-22+,37-36?/t33-,42+,43-/m1/s1 |
InChI Key |
AWADGPGGHLGLFD-FCOZMSKQSA-N |
SMILES |
CC(=CCCC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC=C(C)CCC=C(C)C)C)C |
synonyms |
GUTTIFERONE B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




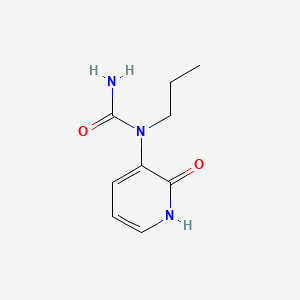
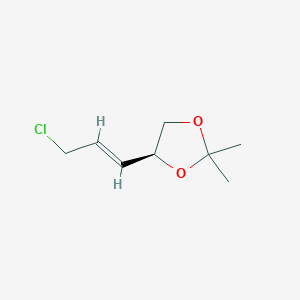
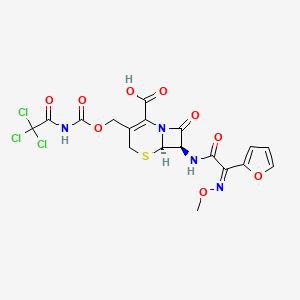
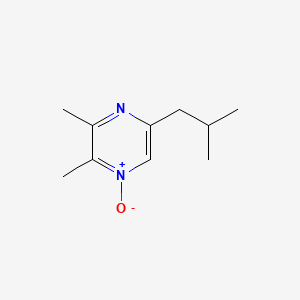
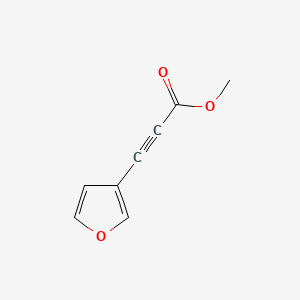
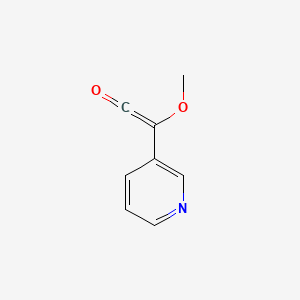
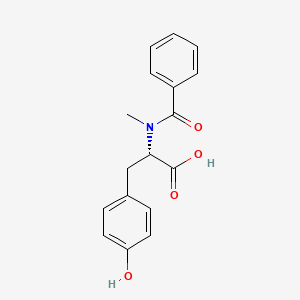
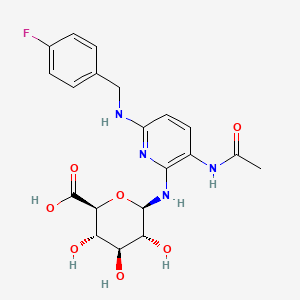
![(2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582768.png)

